

Application Notes and Protocols: (Benzene)chromium Tricarbonyl in Organic Synthesis

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Compound of Interest

Compound Name: *benzene;chromium*

Cat. No.: *B072933*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Benzene)chromium tricarbonyl, with the formula $\text{Cr}(\text{C}_6\text{H}_6)(\text{CO})_3$, is a yellow, crystalline organometallic compound that has become a powerful tool in modern organic synthesis.^{[1][2]} First reported in 1957 by Fischer and Öfele, this "piano stool" complex has unique electronic and steric properties that dramatically alter the reactivity of the coordinated benzene ring.^[1] Complexation to the electron-withdrawing tricarbonylchromium moiety renders the arene ring highly susceptible to nucleophilic attack and enhances the acidity of its ring and benzylic protons.^{[3][4][5]} Furthermore, the bulky $\text{Cr}(\text{CO})_3$ group provides a powerful stereodirecting tool, effectively shielding one face of the aromatic ring and enabling high levels of diastereoselectivity in reactions on side chains.^{[4][5]} These features have been exploited in a wide range of synthetic transformations, including the construction of complex natural products and the asymmetric synthesis of chiral molecules.^[4]

Key Applications in Organic Synthesis

The synthetic utility of (benzene)chromium tricarbonyl and its derivatives stems from three primary modes of reactivity: activation of the arene ring towards nucleophiles, enhanced acidity of ring and benzylic protons, and steric control in stereoselective transformations.

Activation of the Aromatic Ring for Nucleophilic Attack

The $\text{Cr}(\text{CO})_3$ fragment is strongly electron-withdrawing, making the complexed benzene ring significantly more electrophilic than the free arene.^{[1][3][5]} This activation facilitates nucleophilic addition and substitution reactions that are otherwise difficult to achieve.

- **Nucleophilic Aromatic Substitution (S_NA_r):** The complex can undergo addition of a nucleophile to the benzene ring, forming an intermediate η^5 -cyclohexadienyl complex.^[5] Subsequent oxidation, typically with iodine (I_2), rearomatizes the ring and provides the substituted benzene product, effectively achieving a formal nucleophilic substitution for a hydride ion.^{[5][6][7]} A wide variety of carbon-based nucleophiles, including enolates, organolithiums, and Grignard reagents, can be employed.^{[5][6]}
- **Dearomatization Reactions:** The intermediate anionic η^5 -cyclohexadienyl complex can be trapped by electrophiles other than an oxidant, leading to dearomatized products. This strategy allows for the construction of highly functionalized three-dimensional structures from simple aromatic precursors.

Directed ortho-Lithiation

The electron-withdrawing nature of the $\text{Cr}(\text{CO})_3$ group increases the kinetic and thermodynamic acidity of the aromatic protons, allowing for direct deprotonation by strong bases like *n*-butyllithium (*n*-BuLi).^[1] This ortho-lithiation generates a powerful nucleophile that can react with various electrophiles to install a functional group specifically at the ortho position. This method avoids the regioselectivity issues often encountered in electrophilic aromatic substitution.^{[8][9]}

Stereoselective Synthesis

The large steric footprint of the $\text{Cr}(\text{CO})_3$ group is a cornerstone of its application in stereoselective synthesis.

- **Planar Chirality:** Unsymmetrically 1,2- or 1,3-disubstituted arene chromium tricarbonyl complexes are chiral, possessing a plane of chirality.^{[3][4][5]} These planar chiral complexes can be resolved or synthesized enantioselectively and used as valuable intermediates or ligands in asymmetric catalysis.^{[4][10]}

- **Diastereoselective Reactions:** The $\text{Cr}(\text{CO})_3$ moiety effectively blocks one face of the arene ring, directing incoming reagents to attack from the opposite, unhindered face.^{[4][5]} This has been widely exploited in reactions involving benzylic functional groups, where high diastereoselectivity can be achieved. The chromium fragment acts as a removable chiral auxiliary.^[4] For example, the asymmetric synthesis of β -lactones has been achieved using optically pure tricarbonyl(η^6 -2-substituted benzaldehydes)chromium complexes as chiral auxiliaries.^[11]
- **Enantioselective Synthesis:** Chiral chromium complexes have been utilized in the enantioselective preparation of axially chiral biaryls through stereoselective cross-coupling reactions.^[12] The configuration of the final product can be controlled by the steric bulk of the substituents.^[12]

Catalytic Applications

While primarily used as a stoichiometric reagent, (benzene)chromium tricarbonyl also exhibits catalytic activity. It is a useful catalyst for the 1,4-hydrogenation of 1,3-dienes, showing selectivity over isolated double bonds.^{[1][2][13]}

Data Presentation

Table 1: Nucleophilic Aromatic Substitution for Hydride on (Benzene)chromium Tricarbonyl

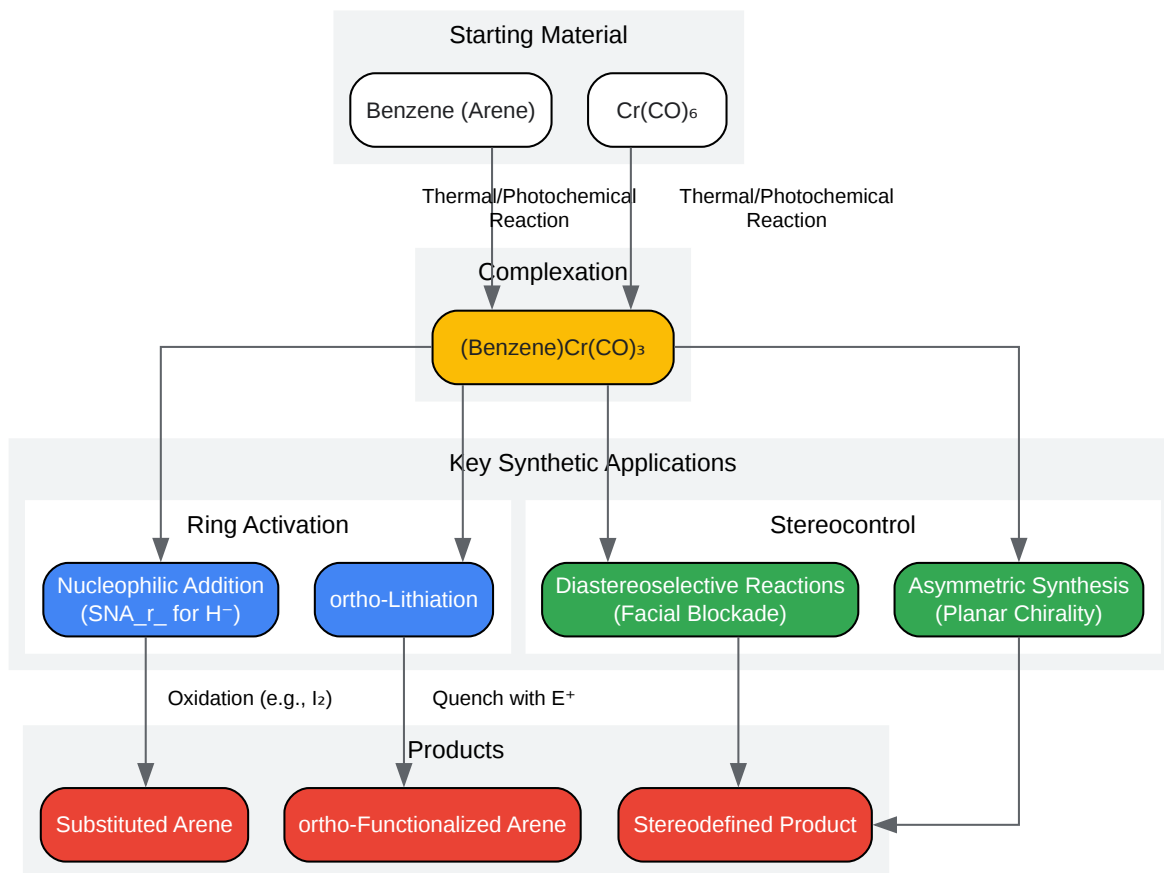
Entry	Nucleophile Precursor	Base	Product	Yield (%)	Ref
1	Isobutyronitrile	LDA	2-Phenylisobutyronitrile	95	[6]
2	Acetone	LDA	Isopropyl phenyl ketone	80	[6]
3	1,3-Dithiane	n-BuLi	2-Phenyl-1,3-dithiane	91	[6]
4	Methyl 2-phenylpropionate	LDA	Methyl 2,2-diphenylpropionate	75	[6]
5	t-Butyl acetate	LDA	t-Butyl phenylacetate	85	[6]

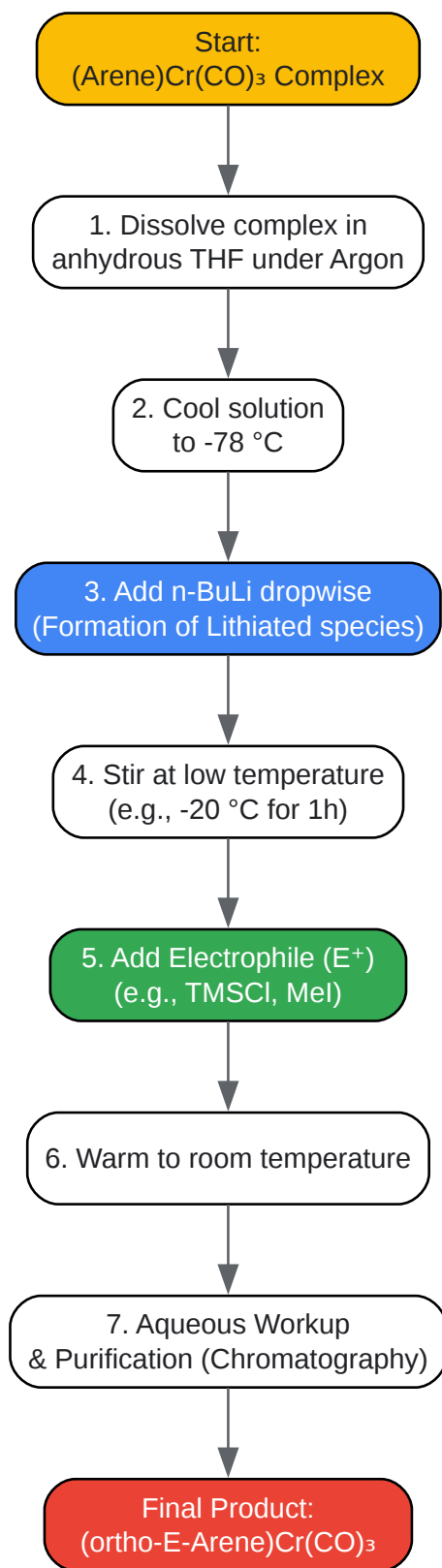
Reaction involves addition of the nucleophile to $(C_6H_5)_3Cr(CO)_3$ followed by oxidation with I_2 .

Table 2: Asymmetric Synthesis using Planar Chiral $Cr(CO)_3$ Complexes

Reaction	Chiral Auxiliary / Reagent	Product Type	Diastereomeric/Enantiomeric Excess	Yield (%)	Ref
Asymmetric ortho-Silylation	Tricarbonyl[η^6 -(diphenylphosphino)benzene]chromium(0) with chiral lithium amide base	ortho-Silylated phosphine oxide	up to 86% ee	N/A	[14]
β -Lactone Synthesis	Optically pure tricarbonyl(2-methoxybenzaldehyde)chromium	$\text{Cr}(\text{CO})_3$ complexed β -lactone	>98% de	55-65	[11]
Biaryl Synthesis	Tricarbonyl(2,6-disubstituted 1-bromobenzene)chromium complexes	Axially chiral biaryls	Extremely high stereoselectivity	N/A	[12]

Visualizations





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